1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid
Description
Cyclopropane rings are valued for their strain-induced reactivity, and the bromopyrazine moiety may enhance binding affinity in drug design due to halogen bonding and π-π interactions . Such compounds are typically synthesized via cyclopropanation reactions or functionalization of preformed cyclopropane cores, as seen in related derivatives .
Properties
CAS No. |
1447606-64-5 |
|---|---|
Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.06 g/mol |
IUPAC Name |
1-(5-bromopyrazin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-4-10-5(3-11-6)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13) |
InChI Key |
GAFMLWWVFZACJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=N2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyrazine and cyclopropanecarboxylic acid.
Reaction Conditions: The bromopyrazine is reacted with cyclopropanecarboxylic acid under specific conditions to form the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid with structurally analogous cyclopropanecarboxylic acids, focusing on substituent effects, physicochemical properties, and applications.
Substituent-Driven Physicochemical Properties
Key Observations:
- Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to chlorine or fluorine.
- Heterocyclic Influence: Pyrazine (in the target compound) and pyridine derivatives exhibit distinct electronic profiles. The methoxy group in 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid increases solubility, while the chloro substituent in its chloropyridinyl analog lowers pKa, enhancing acidity .
- Thienyl vs. Allyl: Thienyl groups (as in ) introduce sulfur-based interactions, useful in biological targeting, whereas allyl groups () facilitate cross-coupling reactions in synthesis.
Biological Activity
1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 273.09 g/mol
- IUPAC Name : 1-(5-bromopyrazin-2-yl)cyclopropanecarboxylic acid
Biological Activity Overview
Research indicates that 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid exhibits various biological activities, primarily in the realms of antimicrobial and anticancer properties.
Antimicrobial Activity
Initial studies suggest that this compound may possess significant antimicrobial properties. The mechanism appears to involve the inhibition of bacterial growth through disruption of cellular processes, although specific targets remain under investigation.
Table 1: Antimicrobial Activity Studies
| Study Reference | Pathogen Tested | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| E. coli | 50 | 15 | |
| S. aureus | 25 | 12 | |
| P. aeruginosa | 100 | 10 |
Anticancer Properties
The anticancer potential of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- IC50 Value : Approximately 30 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via the activation of caspase pathways.
The biological activity of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.
- Reactive Oxygen Species (ROS) : It appears to increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.
Research Findings and Implications
Recent investigations have focused on the pharmacokinetics and bioavailability of this compound, highlighting its potential as a lead candidate for drug development.
Table 2: Summary of Research Findings
| Research Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Pharmacokinetics | Moderate bioavailability; further studies needed |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid. Key areas for future exploration include:
- Detailed mechanism studies to identify specific molecular targets.
- Clinical trials to assess therapeutic efficacy and safety profiles.
- Development of derivatives with enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
